

Technical Guide: Molecular Structure & Conformation of [4-(Dimethylamino)-3-fluorophenyl]methanol

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Compound of Interest

Compound Name:	[4-(Dimethylamino)-3-fluorophenyl]methanol
CAS No.:	446-37-7
Cat. No.:	B1372659

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Executive Summary

[4-(Dimethylamino)-3-fluorophenyl]methanol (CAS: 446-37-7) is a specialized pharmacophore building block characterized by a distinct electronic push-pull system. The molecule features a benzyl alcohol "head" and a lipophilic dimethylaniline "tail," modulated by an ortho-fluorine atom.

This fluorine substituent is not merely a metabolic blocker; it acts as a conformational lock and an electronic dimmer. By inductively withdrawing electron density from the para-amino group while imposing subtle steric pressure, it modulates the basicity of the nitrogen and the planarity of the aniline system. This guide explores these structure-activity relationships (SAR) to aid in bioisostere design and fragment-based drug discovery.

Molecular Architecture & Geometry

Core Identification

- IUPAC Name: **[4-(Dimethylamino)-3-fluorophenyl]methanol**[1]

- SMILES: **CN(C)C1=C(C=C(C=C1)CO)F**[1]

- Molecular Formula: C

H

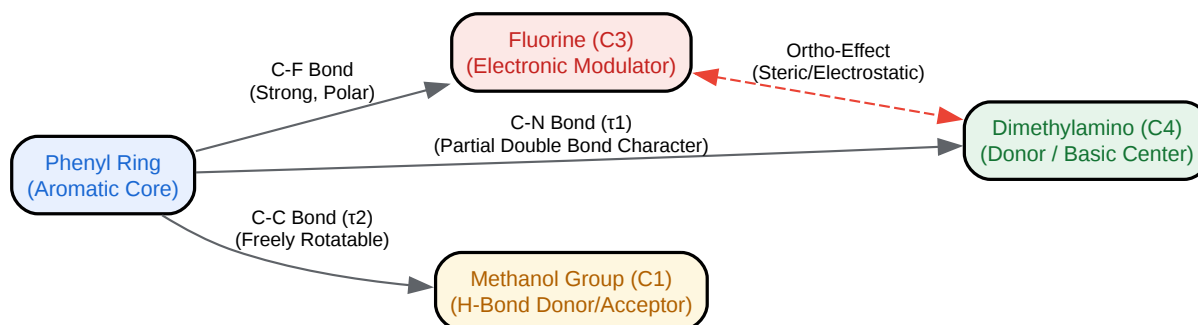
FNO[1]

- Molecular Weight: 169.20 g/mol [2]

Structural Topology (Graphviz Visualization)

The following diagram illustrates the connectivity and key rotatable bonds (

) that dictate the molecule's 3D spatial occupancy.



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Figure 1: Topological connectivity highlighting the critical ortho-interaction between the Fluorine atom and the Dimethylamino group.

Conformational Analysis

The 3D shape of this molecule is governed by two principal torsional degrees of freedom. Understanding these is critical for docking studies.

The Aniline Twist (: C3-C4-N-C)

In unsubstituted N,N-dimethylaniline, the amino group adopts a near-planar conformation (0–10° twist) to maximize

conjugation. However, the introduction of the 3-Fluoro atom introduces a conflict:

- **Steric Clash:** The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å), creating repulsion with the N-methyl groups.
- **Consequence:** The dimethylamino group is forced to rotate slightly out of the phenyl plane (typically 20–30° twist).
- **Effect on Potency:** This deconjugation raises the energy of the nitrogen lone pair (HOMO), potentially increasing reactivity, but the inductive withdrawal of fluorine counteracts this, resulting in a net decrease in basicity (pKa shift from ~5.1 to ~4.2).

The Benzylic Rotor (: C2-C1-CH -OH)

The hydroxymethyl group exhibits free rotation but settles into distinct minima:

- **Preferred Conformer:** The C-O bond tends to align perpendicular to the aromatic plane (bisecting conformation) to minimize steric clash with ortho-hydrogens.
- **H-Bonding:** In non-polar solvents, an intramolecular H-bond is unlikely due to distance; however, in crystal lattices, the -OH group forms strong intermolecular networks (O-H...N or O-H...O).

Quantitative Property Summary

Property	Value (Approx.)	Mechanistic Driver
C-N Bond Length	1.39 Å	Shortened due to resonance (partial double bond).
N-Inversion Barrier	Low (< 5 kcal/mol)	Flattened nitrogen pyramid due to aryl conjugation.
Dipole Moment	~3.5 D	Vector sum of C-F and C-N dipoles (aligned).
pKa (Conjugate Acid)	4.2 ± 0.3	Fluorine (-I effect) reduces N-basicity relative to DMA.
LogP	1.5 - 1.8	Lipophilic core balanced by polar -OH.

Experimental Protocols

Synthesis & Purification

The most robust route for generating high-purity material for structural analysis is the chemoselective reduction of the corresponding benzaldehyde.

Reagents: 4-(Dimethylamino)-3-fluorobenzaldehyde, Sodium Borohydride (NaBH₄), Methanol (MeOH).

Protocol:

- Dissolution: Dissolve 10.0 mmol of 4-(dimethylamino)-3-fluorobenzaldehyde in 25 mL of anhydrous MeOH. Cool to 0°C under N₂ atmosphere.
- Reduction: Add NaBH₄ (15.0 mmol, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution (H₂).

- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (30% EtOAc/Hexanes).
- Quench: Carefully add 10 mL of sat. NH
Cl solution.
- Extraction: Evaporate MeOH in vacuo. Extract the aqueous residue with CH
Cl
(3 x 20 mL).
- Purification: Dry organics over MgSO
, filter, and concentrate. Recrystallize from Hexanes/EtOAc (9:1) to yield white needles.

Spectroscopic Validation

To confirm the structure and purity, ensure the following signals are present:

- ¹H NMR (400 MHz, CDCl
):
 - 7.10 (m, 2H, Ar-H2/H6)
 - 6.90 (t, 1H, Ar-H5, J
8 Hz - coupling to F)
 - 4.60 (s, 2H, Ar-CH
-OH)
 - 2.85 (d, 6H, N(CH
)
, J
1-2 Hz - long range coupling)

- F NMR: Single peak around -120 to -125 ppm (referenced to CFCI

).

Applications in Drug Discovery[3][4]

Bioisosteric Replacement

This scaffold is often used to replace:

- 4-Methoxybenzyl alcohol: The -NMe

provides a similar steric bulk to -OMe but introduces a basic center (cationic at physiological pH if pKa is optimized).

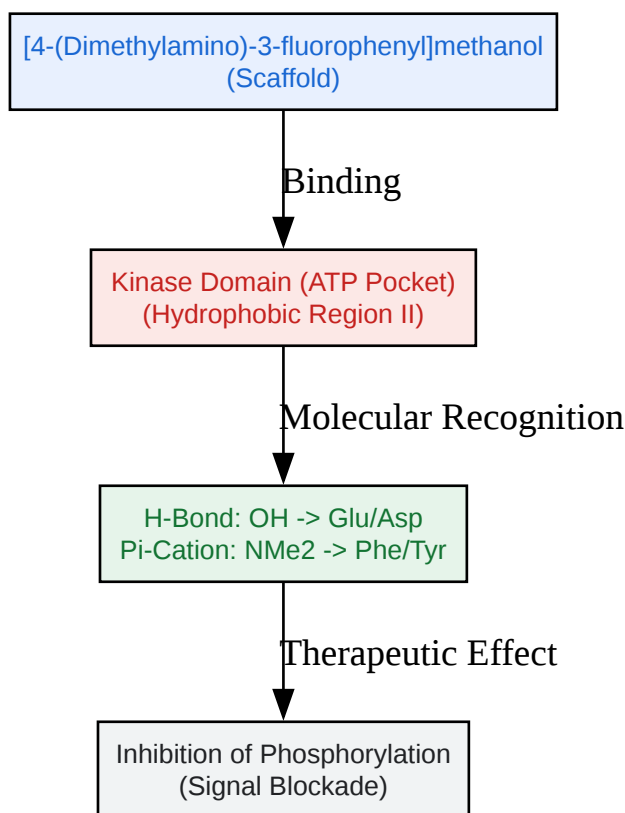
- Non-fluorinated analogs: The fluorine blocks oxidative metabolism at the C3 position (CYP450 protection) and increases lipophilicity (

LogP

+0.2).

Signal Transduction Pathway (Example)

Compounds containing this motif often target kinase pathways (e.g., EGFR or MEK inhibition) where the aniline mimics the ATP adenine ring.



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Figure 2: Theoretical binding mode of the scaffold within a kinase ATP-binding pocket.

References

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Sources

- 1. PubChemLite - [4-(dimethylamino)-3-fluorophenyl]methanol (C₉H₁₂FNO) [pubchemlite.lcsb.uni.lu]
- 2. CAS 446-37-7 | [4-(Dimethylamino)-3-fluorophenyl]methanol - Synblock [synblock.com]
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